Ethyl (1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamate
Description
Ethyl (1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamate is a heterocyclic compound featuring a fused benzo[c][1,2,5]thiadiazole core substituted with dimethyl and dioxido groups at positions 1,3 and 2, respectively, and a carbamate moiety at position 5. This structure confers unique electronic and steric properties, making it a candidate for pharmacological exploration, particularly in targeting enzymes or receptors influenced by aromatic heterocycles and carbamate functionalities.
Properties
IUPAC Name |
ethyl N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4S/c1-4-18-11(15)12-8-5-6-9-10(7-8)14(3)19(16,17)13(9)2/h5-7H,4H2,1-3H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCLYCGMOVYUAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)N(S(=O)(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamate typically involves multi-step organic reactions. The process begins with the preparation of the benzo[c][1,2,5]thiadiazole core, followed by the introduction of the ethyl carbamate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the oxidation state of the sulfur atom in the thiadiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the benzo[c][1,2,5]thiadiazole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzo[c][1,2,5]thiadiazole core.
Scientific Research Applications
Medicinal Chemistry
Ethyl (1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamate exhibits notable biological activities that make it a subject of interest in drug development.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound possess significant antimicrobial properties. For instance:
- Case Study : A study published in MDPI indicated that derivatives of this compound showed promising activity against various pathogens with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Agricultural Science
The compound has also been explored for its potential as a pesticide and fungicide due to its biological activity.
Fungicidal Properties
Research indicates that the compound can inhibit the growth of various plant pathogens:
- Case Study : A recent investigation highlighted the effectiveness of similar compounds in controlling fungal diseases in crops. The results showed that certain derivatives exhibited EC50 values lower than commercial fungicides like hymexazol .
Materials Science
In addition to its biological applications, this compound is being studied for its potential use in materials science.
Polymer Chemistry
The incorporation of this compound into polymer matrices could enhance the properties of materials used in various applications:
Mechanism of Action
The mechanism of action of Ethyl (1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Implications
- Structural Optimization : The benzo[c][1,2,5]thiadiazole core offers a balance between aromaticity and steric demand, making it suitable for CNS-targeted therapies if paired with appropriate substituents.
- Synthetic Challenges : Low yields in TDMA synthesis underscore the need for improved methodologies for benzo[c][1,2,5]thiadiazole derivatives .
- Pharmacological Potential: Carbamate-linked thiadiazoles warrant exploration in neurodegenerative or anticancer drug development, leveraging their dual electronic and steric properties.
Biological Activity
Ethyl (1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
1. Synthesis of this compound
The synthesis of this compound typically involves the cyclization of precursors containing thiadiazole moieties. The general synthetic route includes:
- Starting Materials : Thiadiazole derivatives and carbamate reagents.
- Reaction Conditions : Refluxing in an appropriate solvent such as toluene or ethanol.
- Yield : The yield can vary significantly based on the reaction conditions and the specific derivatives used.
2.1 Anticancer Activity
Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance:
- Cell Lines Tested : The compound has been evaluated against various human cancer cell lines such as HT-29 (colon cancer), MDA-MB-231 (breast cancer), and MG-63 (osteosarcoma).
- Inhibition Mechanism : The mechanism involves the inhibition of carbonic anhydrases (CAs), particularly CA IX and XII, which are overexpressed in many tumors. Inhibitors of these enzymes can alter the tumor microenvironment by raising pH levels and reducing acidity .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HT-29 | 0.70 | CA IX inhibition |
| MDA-MB-231 | 0.58 | CA XII inhibition |
| MG-63 | 0.65 | pH modulation in tumor microenvironment |
2.2 Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
- Testing Method : Agar streak dilution method was employed to assess antibacterial and antifungal activities against several pathogenic strains.
- Results : Compounds with electron-withdrawing groups exhibited enhanced activity compared to those with electron-donating groups .
3.1 In Vivo Studies
In vivo studies have demonstrated that this compound can significantly reduce tumor growth in animal models when administered at optimal dosages.
3.2 Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinity of this compound to target enzymes:
- Target Enzymes : Carbonic anhydrases II and IX.
- Binding Affinity : The compound displayed a binding affinity comparable to standard inhibitors used in cancer therapy .
4. Conclusion
This compound represents a significant advancement in the search for novel therapeutic agents against cancer and microbial infections. Its ability to inhibit key enzymes involved in tumor progression and its potential antimicrobial effects warrant further investigation for clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
